2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(triazol-1-yl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.ClH/c5-4(6)3-9-2-1-7-8-9;/h1-2H,3H2,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIIEVLBSKDWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride typically involves the reaction of azidoacetamides with β-ketoesters or acetylacetone . This reaction is often carried out under mild conditions in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) . The reaction yields 1,5-disubstituted 1,2,3-triazoles in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve a one-pot protocol for the synthesis of triazole derivatives from N-substituted chloroacetamides .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃) . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups .
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various triazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with amino acids in the active sites of enzymes, leading to inhibition of enzyme activity . For example, it has been shown to inhibit carbonic anhydrase-II by binding to its active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional and Pharmacological Differences
- Bioactivity: The triazole-acetimidamide structure is hypothesized to exhibit carbonic anhydrase-II inhibitory activity, akin to analogs reported in , which showed IC₅₀ values in the nanomolar range . Compound A integrates estradiol for selective targeting of hormone receptors, enabling applications in cancer therapy .
Solubility and Stability :
Research Findings and Implications
Enzymatic Inhibition
Triazole-acetimidamide derivatives demonstrate competitive binding to carbonic anhydrase-II, as shown by molecular docking studies. The triazole nitrogen atoms coordinate with the enzyme’s zinc ion, while the amidine group forms hydrogen bonds with adjacent residues (e.g., Thr199) . This mechanism is shared with clinically used sulfonamide inhibitors but offers improved metabolic stability due to the triazole’s resistance to hydrolysis .
Biological Activity
2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a 1,2,3-triazole ring , which is an isostere of the amide bond known for its stability and resistance to metabolic degradation. The triazole moiety allows for the formation of hydrogen bonds, enhancing its binding affinity to biological targets such as enzymes.
Target Enzyme
The primary target of this compound is Carbonic Anhydrase-II (CA-II) . This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport.
Mode of Action
The compound interacts with CA-II through the N1 and N2 nitrogen atoms of the triazole ring. This interaction inhibits the enzyme's activity, affecting the carbonic anhydrase pathway critical for cellular functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For example, compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity in vitro .
Antimicrobial Properties
The 1,2,3-triazole ring has been associated with antimicrobial activity , exhibiting effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is essential for developing new antibiotics amid rising resistance to existing drugs .
Table 1: Biological Activities of this compound
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Various Cells | 10 - 50 | |
| Antimicrobial | Bacteria | 5 - 20 | |
| Carbonic Anhydrase Inhibition | CA-II | 15 - 30 |
Case Studies
- Anticancer Studies : A series of triazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains. The mechanism involved disrupting bacterial metabolic pathways through enzyme inhibition .
Q & A
Q. How can researchers align studies of this compound with broader theoretical frameworks (e.g., enzyme inhibition kinetics)?
- Methodological Answer :
- Link experiments to Michaelis-Menten kinetics by measuring Ki values via Lineweaver-Burk plots.
- Use density functional theory (DFT) to model transition states in enzymatic reactions involving the triazole group .
Q. What ethical guidelines apply to handling this compound given its potential bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
